2,3,4,5-Tetrafluorobenzonitrile: A Comprehensive Technical Guide for Advanced Synthesis
2,3,4,5-Tetrafluorobenzonitrile: A Comprehensive Technical Guide for Advanced Synthesis
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have carved out a significant and expanding niche. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among the vast array of fluorinated building blocks, 2,3,4,5-Tetrafluorobenzonitrile stands out as a versatile and highly reactive intermediate. This technical guide provides an in-depth exploration of its core properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and advanced materials.
Core Physicochemical and Structural Properties
2,3,4,5-Tetrafluorobenzonitrile, identified by the CAS Number 16582-93-7 , is a polysubstituted aromatic compound featuring a benzene ring adorned with four fluorine atoms and a nitrile functional group.[1][2] This unique substitution pattern imparts a distinct set of properties that are foundational to its utility in chemical synthesis.
Structural and Molecular Data
The molecular structure of 2,3,4,5-Tetrafluorobenzonitrile is characterized by a high degree of fluorination, which significantly polarizes the aromatic ring, making it susceptible to nucleophilic attack.
| Property | Value | Source(s) |
| CAS Number | 16582-93-7 | [1][2] |
| Molecular Formula | C₇HF₄N | [1][2] |
| Molecular Weight | 175.09 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [3] |
Physicochemical Properties
The physical properties of 2,3,4,5-Tetrafluorobenzonitrile are a direct consequence of its fluorinated and aromatic nature.
| Property | Value | Source(s) |
| Boiling Point | 165 °C | [3] |
| Density | ~1.48 g/mL | [1] |
| Refractive Index (n20D) | ~1.45 | [3] |
Synthesis of 2,3,4,5-Tetrafluorobenzonitrile: A Stepwise Approach
The synthesis of 2,3,4,5-Tetrafluorobenzonitrile is typically achieved through a multi-step process commencing from more readily available precursors. A common and logical pathway involves the preparation of 2,3,4,5-tetrafluorobenzoic acid, its conversion to the corresponding amide, followed by dehydration to the nitrile.
Caption: Synthetic pathway to 2,3,4,5-Tetrafluorobenzonitrile.
Experimental Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzamide
Step 2a: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
-
Rationale: The conversion of the carboxylic acid to the more reactive acid chloride facilitates the subsequent nucleophilic attack by ammonia or an ammonia equivalent. Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this transformation.
-
Procedure:
-
To a solution of 2,3,4,5-tetrafluorobenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2-1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature or gentle reflux until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2,3,4,5-tetrafluorobenzoyl chloride, which can often be used in the next step without further purification.
-
Step 2b: Synthesis of 2,3,4,5-Tetrafluorobenzamide
-
Rationale: The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with ammonia to form the stable amide.
-
Procedure:
-
Dissolve the crude 2,3,4,5-tetrafluorobenzoyl chloride in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran).
-
Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.
-
A white precipitate of 2,3,4,5-tetrafluorobenzamide and ammonium chloride will form.
-
Filter the solid, wash with cold water to remove ammonium chloride, and dry to obtain the desired amide. The product can be further purified by recrystallization.
-
Experimental Protocol: Dehydration of 2,3,4,5-Tetrafluorobenzamide to 2,3,4,5-Tetrafluorobenzonitrile
The final step in this synthetic sequence is the dehydration of the primary amide to the corresponding nitrile. This is a common transformation in organic synthesis, with several effective dehydrating agents.
-
Rationale: Strong dehydrating agents such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA) are effective for this conversion.[4][5][6] These reagents react with the amide to form a good leaving group, facilitating the elimination of water.
-
Procedure using Phosphorus Pentoxide:
-
In a dry flask, thoroughly mix 2,3,4,5-tetrafluorobenzamide (1 equivalent) with phosphorus pentoxide (0.5-1.0 equivalents).
-
Heat the mixture, initially gently and then more strongly, under reduced pressure.
-
The product, 2,3,4,5-tetrafluorobenzonitrile, will distill from the reaction mixture.
-
Collect the distillate and, if necessary, purify by fractional distillation.
-
-
Procedure using Trifluoroacetic Anhydride:
-
Dissolve 2,3,4,5-tetrafluorobenzamide (1 equivalent) in an anhydrous solvent such as pyridine or triethylamine.
-
Add trifluoroacetic anhydride (1.1-1.5 equivalents) dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until the reaction is complete (monitor by TLC or GC).
-
Work up the reaction by quenching with water and extracting the product into an organic solvent.
-
Wash the organic layer with dilute acid, water, and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the resulting nitrile by distillation or chromatography.
-
Reactivity and Mechanistic Considerations
The reactivity of 2,3,4,5-Tetrafluorobenzonitrile is dominated by the electron-deficient nature of its aromatic ring, a direct consequence of the strong inductive and mesomeric electron-withdrawing effects of the four fluorine atoms and the nitrile group. This renders the molecule highly susceptible to nucleophilic aromatic substitution (SₙAr).[7]
Caption: Generalized mechanism of nucleophilic aromatic substitution.
The regioselectivity of nucleophilic attack is a critical consideration. In polyfluorinated benzenes, substitution often occurs at the para position to an activating group. For 2,3,4,5-Tetrafluorobenzonitrile, the situation is more complex due to the presence of multiple fluorine atoms. The precise position of substitution will depend on the nature of the nucleophile and the reaction conditions, with attack at positions activated by the nitrile group and influenced by the surrounding fluorine atoms being likely.
Applications in Drug Development and Materials Science
The unique electronic properties and reactivity of 2,3,4,5-Tetrafluorobenzonitrile make it a valuable building block in several advanced applications.
Pharmaceutical Intermediates
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer drugs and antibiotics.[1][2][8] The tetrafluorinated phenyl moiety can enhance biological activity and improve pharmacokinetic properties.
-
Fluoroquinolone Antibiotics: The 2,3,4,5-tetrafluorobenzoyl core is a key structural motif in the synthesis of potent fluoroquinolone antibiotics.[9][10] These drugs function by inhibiting bacterial DNA gyrase, and the fluorine substituents are crucial for their broad-spectrum activity.[10]
Advanced Materials
The thermal stability and chemical resistance conferred by the fluorinated aromatic ring make 2,3,4,5-Tetrafluorobenzonitrile a precursor for high-performance polymers and coatings.[1][2][8]
-
Liquid Crystals: Fluorinated compounds are extensively used in the design of liquid crystals for display technologies. The introduction of fluorine atoms can modulate the dielectric anisotropy and other mesomorphic properties of the final materials.[11][12][13]
Spectroscopic Characterization
A comprehensive understanding of the spectroscopic data for 2,3,4,5-Tetrafluorobenzonitrile is essential for reaction monitoring and product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single resonance is expected for the lone aromatic proton, which will appear as a complex multiplet due to coupling with the adjacent fluorine atoms.[14]
-
¹³C NMR: Seven distinct carbon signals are expected. The carbon of the nitrile group will appear in the characteristic region for nitriles, while the fluorinated aromatic carbons will show complex splitting patterns due to C-F coupling.
-
¹⁹F NMR: Four distinct resonances are expected for the four non-equivalent fluorine atoms. The chemical shifts and coupling patterns provide detailed information about the electronic environment of each fluorine atom.[15][16][17]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
A sharp, strong absorption around 2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.
-
Strong absorptions in the 1000-1400 cm⁻¹ region due to C-F stretching vibrations.
-
Absorptions corresponding to the aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Safety and Handling
2,3,4,5-Tetrafluorobenzonitrile is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[8]
-
Hazards: It is toxic if swallowed, in contact with skin, or if inhaled.[8] It is also a combustible liquid.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]
-
Handling: Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.[8]
-
Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and under an inert atmosphere, as it may be moisture sensitive.[8]
Conclusion
2,3,4,5-Tetrafluorobenzonitrile is a pivotal building block in contemporary organic synthesis, offering a gateway to a diverse range of complex molecules with applications in pharmaceuticals and materials science. Its highly activated aromatic ring provides a reactive handle for the introduction of various functionalities through nucleophilic aromatic substitution. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is crucial for leveraging its full potential in research and development.
References
-
2,3,4,5-tétrafluorobenzonitrile - Chem-Impex. (n.d.). Retrieved from [Link]
-
2,3,4,5-Tetrafluorobenzonitrile - Chem-Impex. (n.d.). Retrieved from [Link]
-
Design and synthesis of a new family of fluorinated liquid crystals - PubMed. (2013, February 11). Retrieved from [Link]
-
Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as - SciSpace. (n.d.). Retrieved from [Link]
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - BJOC. (2020, April 14). Retrieved from [Link]
-
Synthesis and mesomorphic properties of fluorinated Schiff base liquid crystals. (n.d.). Retrieved from [Link]
-
Preparation of 2,3,4,5-Tetrafluorobenzoic Acid - Semantic Scholar. (2010, December 20). Retrieved from [Link]
-
2,3,4,5-Tetrafluorobenzonitrile - Chem-Impex. (n.d.). Retrieved from [Link]
-
2,3,4,5-Tetrafluorobenzonitrile - UB. (n.d.). Retrieved from [Link]
-
Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates - Journal of Materials Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
19F NMR Reference Standards. (n.d.). Retrieved from [Link]
-
19Flourine NMR. (n.d.). Retrieved from [Link]
-
The fluorinated quinolones - PubMed. (n.d.). Retrieved from [Link]
-
Phosphorus pentoxide - Wikipedia. (n.d.). Retrieved from [Link]
-
Mechanism of carboxylic acid and amide dehydration with phosphorus pentoxide. (2015, August 17). Retrieved from [Link]
-
How phosphorus pentoxide can be dehydrated? - ResearchGate. (2019, August 28). Retrieved from [Link]
-
PHOSPHORUS PENTOXIDE - Ataman Kimya. (n.d.). Retrieved from [Link]
-
Trifluoroacetic anhydride - Wikipedia. (n.d.). Retrieved from [Link]
-
Trifluoroacetic anhydride (TFAA) - ResearchGate. (n.d.). Retrieved from [Link]
-
Trifluoroacetic anhydride, (TFAA)(2) - ResearchGate. (n.d.). Retrieved from [Link]
-
68005 NEW METHODS FOR PREPARING N, N-DIALKYLTRIFLUOROACETAMIDES by Li-Chen Hsu Lewis Research Center Cleveland, Ohio - NASA Technical Reports Server. (n.d.). Retrieved from [Link]
-
Reactive Distillation of Trifluoroacetic Anhydride - UDSpace - University of Delaware. (n.d.). Retrieved from [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC - NIH. (2021, March 4). Retrieved from [Link]
-
Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC - NIH. (n.d.). Retrieved from [Link]
-
Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (n.d.). Retrieved from [Link]
-
Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-Methylpropionitrile | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Phosphorus pentoxide - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3,4,5-Tetrafluorobenzonitrile | 16582-93-7 | TCI AMERICA [tcichemicals.com]
- 9. [PDF] Preparation of 2,3,4,5-Tetrafluorobenzoic Acid | Semantic Scholar [semanticscholar.org]
- 10. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of a new family of fluorinated liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 13. Synthesis and mesomorphic properties of fluorinated Schiff base liquid crystals [cje.ustb.edu.cn]
- 14. 2,3,4,5-Tetrafluorobenzyl nitrile(16582-93-7) 1H NMR spectrum [chemicalbook.com]
- 15. colorado.edu [colorado.edu]
- 16. 19Flourine NMR [chem.ch.huji.ac.il]
- 17. alfa-chemistry.com [alfa-chemistry.com]
